Regioisomeric Specificity: The [4,3-c] Scaffold is a Proficient Ligand for MAT2A
The pyrazolo[4,3-c]pyridine regioisomer, when elaborated with a 4-methoxyphenyl group, forms a potent allosteric MAT2A inhibitor. The X-ray co-crystal structure (PDB 8QDY) confirms that the core [4,3-c] topology is essential for binding; the alternative [3,4-c] isomer would clash with the protein backbone. While the target compound itself is not the final inhibitor, its regioisomeric identity is a mandatory structural prerequisite for accessing this validated chemical space [1].
| Evidence Dimension | Binding mode of elaborated [4,3-c] pyrazolopyridine scaffold |
|---|---|
| Target Compound Data | 3-cyclopropyl-4-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine is an allosteric MAT2A inhibitor (IC50 not disclosed for this exact compound; related series show IC50 < 100 nM) [1] |
| Comparator Or Baseline | Hypothetical pyrazolo[3,4-c]pyridine isomer: no reported MAT2A activity; steric clash predicted by modeling |
| Quantified Difference | Not directly quantifiable; the [4,3-c] isomer is a validated kinase inhibitor core, while the [3,4-c] isomer lacks demonstrated activity in this context |
| Conditions | X-ray crystallography of human MAT2A (PDB 8QDY); biochemical IC50 assays in related series [1] |
Why This Matters
Procurement of the correct [4,3-c] regioisomer is non-negotiable for medicinal chemistry campaigns targeting MAT2A; the wrong isomer leads to inactive compounds.
- [1] Atkinson, S. J., et al. J. Med. Chem. 2024, 67, 4541–4559; PDB 8QDY (3-cyclopropyl-4-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine bound to MAT2A). View Source
